Cas no 1093648-13-5 (2-(4-Fluorobenzyl)aminoethanol Hydrochloride)

2-(4-Fluorobenzyl)aminoethanol Hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-[(4-Fluorobenzyl)amino]ethanol hydrochloride
- 2-{[(4-fluorophenyl)methyl]amino}ethan-1-ol, chloride
- AG-L-52481
- AGN-PC-01EJ5R
- ARONIS014888
- CTK8A5374
- SBB080484
- AKOS005111076
- 2-{[(4-fluorophenyl)methyl]amino}ethan-1-ol hydrochloride
- 2-[(4-fluorophenyl)methylamino]ethanol;hydrochloride
- Z3225797537
- 2-[(4-Fluorobenzyl)amino]ethanol HCl
- 2-((4-Fluorobenzyl)amino)ethanolhydrochloride
- 2-{[(4-Fluorophenyl)methyl]amino}ethan-1-ol--hydrogen chloride (1/1)
- 2-{[(4-fluorophenyl)methyl]amino}ethanol hydrochloride
- 2-((4-Fluorobenzyl)amino)ethanol hydrochloride
- EN300-7430563
- DTXSID40589485
- 1093648-13-5
- BS-37158
- G30803
- 2-(4-Fluorobenzyl)aminoethanol Hydrochloride
-
- MDL: MFCD07105351
- インチ: InChI=1S/C9H12FNO.ClH/c10-9-3-1-8(2-4-9)7-11-5-6-12;/h1-4,11-12H,5-7H2;1H
- InChIKey: IGDVYUBSXUIGOH-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=CC(=C1)F)CNCCO.Cl
計算された属性
- せいみつぶんしりょう: 205.0669699g/mol
- どういたいしつりょう: 205.0669699g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 113
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.3Ų
2-(4-Fluorobenzyl)aminoethanol Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B435238-50mg |
2-[(4-Fluorobenzyl)amino]ethanol Hydrochloride |
1093648-13-5 | 50mg |
$ 50.00 | 2022-04-02 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 048804-500mg |
2-[(4-Fluorobenzyl)amino]ethanol hydrochloride |
1093648-13-5 | 500mg |
2843.0CNY | 2021-07-13 | ||
Enamine | EN300-7430563-0.5g |
2-{[(4-fluorophenyl)methyl]amino}ethan-1-ol hydrochloride |
1093648-13-5 | 95.0% | 0.5g |
$54.0 | 2025-02-20 | |
Enamine | EN300-7430563-5.0g |
2-{[(4-fluorophenyl)methyl]amino}ethan-1-ol hydrochloride |
1093648-13-5 | 95.0% | 5.0g |
$275.0 | 2025-02-20 | |
A2B Chem LLC | AE20933-1g |
2-[(4-Fluorobenzyl)amino]ethanol hydrochloride |
1093648-13-5 | 95% | 1g |
$35.00 | 2024-04-20 | |
Enamine | EN300-7430563-10.0g |
2-{[(4-fluorophenyl)methyl]amino}ethan-1-ol hydrochloride |
1093648-13-5 | 95.0% | 10.0g |
$532.0 | 2025-02-20 | |
Enamine | EN300-7430563-0.05g |
2-{[(4-fluorophenyl)methyl]amino}ethan-1-ol hydrochloride |
1093648-13-5 | 95.0% | 0.05g |
$19.0 | 2025-02-20 | |
TRC | B435238-100mg |
2-[(4-Fluorobenzyl)amino]ethanol Hydrochloride |
1093648-13-5 | 100mg |
$ 98.00 | 2023-04-18 | ||
TRC | B435238-500mg |
2-[(4-Fluorobenzyl)amino]ethanol Hydrochloride |
1093648-13-5 | 500mg |
$ 135.00 | 2022-04-02 | ||
Enamine | EN300-7430563-0.25g |
2-{[(4-fluorophenyl)methyl]amino}ethan-1-ol hydrochloride |
1093648-13-5 | 95.0% | 0.25g |
$35.0 | 2025-02-20 |
2-(4-Fluorobenzyl)aminoethanol Hydrochloride 関連文献
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
2-(4-Fluorobenzyl)aminoethanol Hydrochlorideに関する追加情報
Research Brief on 2-(4-Fluorobenzyl)aminoethanol Hydrochloride (CAS: 1093648-13-5): Recent Advances and Applications
2-(4-Fluorobenzyl)aminoethanol Hydrochloride (CAS: 1093648-13-5) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and recent applications in drug discovery.
Recent studies have highlighted the compound's role as a versatile building block in medicinal chemistry. The presence of both the fluorobenzyl group and the aminoethanol moiety provides unique opportunities for structure-activity relationship (SAR) optimization. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in developing novel β2-adrenergic receptor agonists, showing improved selectivity profiles compared to traditional compounds.
In terms of synthesis optimization, researchers have developed more efficient routes to 2-(4-Fluorobenzyl)aminoethanol Hydrochloride. A 2024 paper in Organic Process Research & Development reported a scalable synthesis with 78% overall yield and >99% purity, addressing previous challenges in large-scale production. This advancement has significant implications for its potential commercialization and broader research applications.
Pharmacological investigations have revealed promising CNS activity. Preclinical studies indicate that derivatives of this compound show blood-brain barrier penetration and neuroprotective effects in animal models of neurodegenerative diseases. The fluorinated aromatic ring appears to contribute to both metabolic stability and target engagement, as evidenced by recent PET imaging studies using radiolabeled analogs.
Current research directions include exploring its potential in targeted drug delivery systems. Several groups are investigating conjugates of 2-(4-Fluorobenzyl)aminoethanol Hydrochloride with nanoparticles and antibodies for site-specific therapeutic applications. Early results suggest enhanced tumor accumulation in certain cancer models, though further optimization is needed to improve specificity.
From a safety perspective, recent toxicological assessments indicate favorable profiles at therapeutic doses. The compound shows minimal off-target effects in comprehensive kinase screening panels, making it an attractive scaffold for further development. However, researchers note that careful consideration of metabolic pathways is required, as some metabolites may exhibit different pharmacological activities.
In conclusion, 2-(4-Fluorobenzyl)aminoethanol Hydrochloride represents a promising chemical entity with diverse applications in drug discovery and development. Ongoing research continues to uncover new therapeutic possibilities while addressing challenges in formulation and delivery. The compound's unique combination of physicochemical properties and biological activities positions it as a valuable tool for medicinal chemists and pharmacologists alike.
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